![molecular formula C14H18N2O3 B2748816 (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one CAS No. 887771-98-4](/img/structure/B2748816.png)
(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one, also known as MPDP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, this compound has been shown to modulate the activity of neurotransmitters such as acetylcholine and glutamate, which are involved in learning and memory. In cardiovascular diseases, this compound has been found to activate potassium channels in vascular smooth muscle cells, leading to vasodilation. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been found to increase the levels of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory. In cardiovascular diseases, this compound has been shown to lower blood pressure and improve blood flow by inducing vasodilation. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one in lab experiments include its high yield and purity, as well as its potential therapeutic applications in various fields. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one. In neuroscience, further studies are needed to fully understand its effects on cognitive function and memory, and to explore its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, further studies are needed to explore its potential as a vasodilator and to investigate its effects on other cardiovascular parameters such as heart rate and cardiac output. In cancer research, further studies are needed to explore its potential as an anticancer agent and to investigate its effects on different types of cancer cells.
Métodos De Síntesis
The synthesis of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one involves the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been shown to enhance cognitive function and memory in animal models. In cardiovascular diseases, this compound has been found to have vasodilatory effects, which can help regulate blood pressure. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(4R,4aS,8aS)-4-(4-methoxyphenyl)-1,3,4,4a,5,6,7,8a-octahydropyrano[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-18-10-6-4-9(5-7-10)12-11-3-2-8-19-13(11)16-14(17)15-12/h4-7,11-13H,2-3,8H2,1H3,(H2,15,16,17)/t11-,12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBPGPSNQIQDEB-AVGNSLFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCCOC3NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H]3CCCO[C@@H]3NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)


![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)

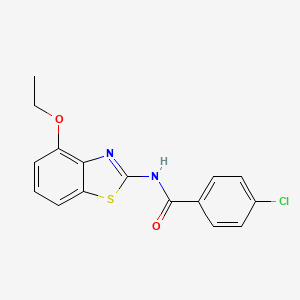
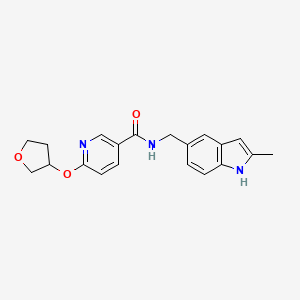
![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)
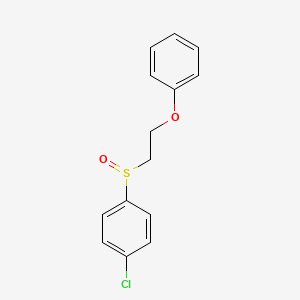

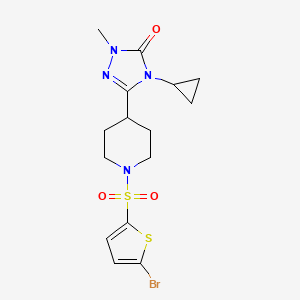
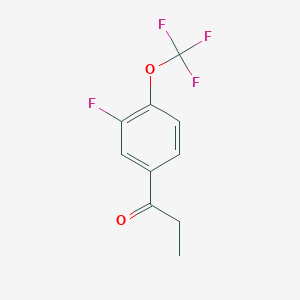
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)